molecular formula C10H16F3NO B13336622 5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol

5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol

Cat. No.: B13336622
M. Wt: 223.24 g/mol
InChI Key: UWMAEULOEYWRDO-UHFFFAOYSA-N
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Description

5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol is a synthetic compound characterized by its unique spirocyclic structure. The presence of the trifluoropropyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol typically involves the reaction of a spirocyclic precursor with a trifluoropropylating agent. One common method includes the use of 3,3,3-trifluoropropyltrimethoxysilane as a modifying agent . The reaction is often carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of the trifluoropropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol is unique due to its spirocyclic structure combined with the trifluoropropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H16F3NO

Molecular Weight

223.24 g/mol

IUPAC Name

5-(3,3,3-trifluoropropyl)-5-azaspiro[2.5]octan-8-ol

InChI

InChI=1S/C10H16F3NO/c11-10(12,13)4-6-14-5-1-8(15)9(7-14)2-3-9/h8,15H,1-7H2

InChI Key

UWMAEULOEYWRDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2(C1O)CC2)CCC(F)(F)F

Origin of Product

United States

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